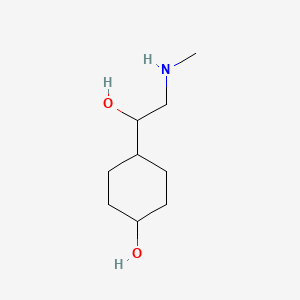
Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, a methylaminomethyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Aminomethylation: The methylaminomethyl group is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and the cyclohexanone derivative.
Methanol Group Addition:
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexanol derivatives
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aminomethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanol: Similar structure but lacks the hydroxyl and aminomethyl groups.
4-Hydroxycyclohexanemethanol: Similar structure but lacks the aminomethyl group.
4-Methylaminomethylcyclohexanemethanol: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methanol) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63918-84-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h7-12H,2-6H2,1H3 |
InChI Key |
CJDSBANVLCMXGR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCC(CC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















